Morpholino G subunit

Description

Properties

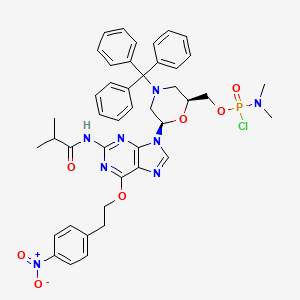

Molecular Formula |

C43H46ClN8O7P |

|---|---|

Molecular Weight |

853.3 g/mol |

IUPAC Name |

N-[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-6-[2-(4-nitrophenyl)ethoxy]purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C43H46ClN8O7P/c1-30(2)40(53)47-42-46-39-38(41(48-42)57-25-24-31-20-22-35(23-21-31)52(54)55)45-29-51(39)37-27-50(26-36(59-37)28-58-60(44,56)49(3)4)43(32-14-8-5-9-15-32,33-16-10-6-11-17-33)34-18-12-7-13-19-34/h5-23,29-30,36-37H,24-28H2,1-4H3,(H,46,47,48,53)/t36-,37+,60?/m0/s1 |

InChI Key |

WAHZVPMCAUKPIH-BZIXDFOGSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2[C@H]4CN(C[C@H](O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Subunit Synthesis from Ribonucleosides

The initial step involves transforming ribonucleosides into morpholino subunits. This includes:

- Formation of the morpholine ring by replacing the ribose sugar.

- Protection of the guanine base at critical sites (N2 and O6/N1 positions) to prevent unwanted reactions during coupling.

- Use of protecting groups such as phenylacetyl for N2 and 4-nitrophenethyl for O6/N1 to achieve double protection, enhancing purity and yield.

A typical synthetic route is illustrated in Figure 1 of the referenced patent and literature, showing the conversion of ribonucleosides into doubly protected guanine morpholino subunits (DPG).

Activation of Morpholino Subunits

After synthesis and protection, morpholino subunits are activated, commonly by converting the 5'-hydroxyl group into a chlorophosphoramidate moiety. This activation is crucial for the subsequent solid-phase assembly of morpholino oligomers via phosphorodiamidate linkages.

Solid-Phase Oligonucleotide Assembly

The assembly of morpholino oligonucleotides, including G subunits, occurs on a solid-phase support using a cyclical two-step reaction:

- Coupling of the activated morpholino subunit to the growing chain.

- Detritylation to prepare the terminus for the next addition.

Improved Synthesis Techniques for Morpholino G Subunits

Recent advances include:

- Use of doubly protected guanine morpholino monomers that yield higher purity and better overall yields (~65% isolated yield with 97.6%-99.2% purity by HPLC at scale).

- Introduction of 4-(Pivaloyloxy)benzyloxy alcohol as a protecting group for enhanced synthetic efficiency.

- Optimized deprotection protocols that minimize side reactions and improve the quality of the final product.

Alternative Synthetic Routes

Other synthetic approaches involve:

- Lewis acid-catalyzed glycosylation reactions to attach nucleobases to morpholino precursors, enabling the synthesis of nucleobase-modified morpholino monomers with strict stereochemical control.

- Formation of morpholino backbones during oligomer assembly rather than pre-synthesis of subunits, allowing structural diversity in libraries.

Data Table: Key Parameters in this compound Preparation

| Step | Description | Key Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Ribonucleoside conversion | Formation of morpholino ring and base protection | Phenylacetyl (N2), 4-nitrophenethyl (O6/N1) | ~65 (scale-up) | 97.6 - 99.2 | Doubly protected guanine subunits |

| Activation | Conversion to chlorophosphoramidate activated monomer | Chlorophosphoramidate reagents | ~50 (from protected subunit) | High | Essential for solid-phase coupling |

| Solid-phase assembly | Coupling and detritylation cycles | Polystyrene resin, activated subunits | ~99.7 coupling efficiency | N/A | Excess activated subunits reusable |

| Glycosylation (alternative) | Lewis acid-catalyzed nucleobase attachment | Lewis acids, epoxide precursors | Not specified | Optically pure | Enables nucleobase modifications |

Research Findings and Industrial Scale Considerations

- Large-scale batch syntheses (50-200 gallons) of doubly protected guanine morpholino subunits have been successfully conducted with consistent yields and high purity, demonstrating industrial feasibility.

- The subunits can be crystallized from various solvents, facilitating purification without chromatography at scale.

- Activated subunits are stable for months at low temperatures, allowing batch production and storage.

- The use of improved protecting groups and deprotection methods reduces impurities such as diaminopurine species, enhancing the quality of the final oligomers.

- Cost analyses indicate morpholino oligos are significantly less expensive to produce than DNA analogs due to efficient synthesis and recovery processes.

Chemical Reactions Analysis

Types of Reactions

Morpholino G subunit undergoes various chemical reactions, including:

Oxidation: The morpholine ring can be oxidized under specific conditions to introduce functional groups.

Reduction: Reduction reactions can modify the morpholine ring or the attached nucleobases.

Substitution: Substitution reactions are used to introduce different nucleobases or other functional groups onto the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions include modified morpholino subunits with various nucleobases or functional groups, which can be further assembled into complete oligomers .

Scientific Research Applications

Morpholino oligos are uncharged molecules that block sites on RNA . They are versatile and are suitable as therapeutic developments because they are specific, soluble, nontoxic, and stable antisense reagents . Morpholinos can target a wide range of RNA for different outcomes, such as blocking translation, modifying splicing of pre-mRNA, and inhibiting miRNA maturation and activity .

Scientific Research Applications

Morpholinos are effective for transient gene knockdowns because they have little interaction with protein, making them unusually non-toxic . They are highly specific antisense, having less interaction with unintended RNAs than antisense which employs protein activity . A Morpholino's function is to base-pair with a complementary base sequence . What happens next depends on where the target sequence lies within RNA .

Blocking mRNA sites and use as probes

- Morpholinos can be used to block miRNA activity and maturation .

- Fluorescein-tagged Morpholinos combined with fluorescein-specific antibodies can be used as probes for in-situ hybridization to miRNAs .

- Morpholinos can block ribozyme activity, as well as U2 and U12 snRNP functions .

- Morpholinos targeted to "slippery" mRNA sequences within protein coding regions can induce translational frameshifts, and block RNA editing, poly(A) tailing, and translocation sequences .

- Morpholino activities against targets suggest that Morpholinos can be used as a general-purpose tool for blocking interactions of proteins or nucleic acids with mRNA .

Mechanism of Action

Morpholino G subunit exerts its effects through a mechanism known as “steric blocking.” It binds to a target sequence within an RNA molecule, preventing other molecules from interacting with the RNA. This inhibition can block the translation or splicing of the RNA, effectively silencing the gene. The molecular targets include specific messenger RNA (mRNA) sequences, and the pathways involved are related to gene expression and regulation .

Comparison with Similar Compounds

Structural Analogues: Morpholino vs. Piperidino and Dimethylamino Groups

- Atropine Analogues: In antispasmodic compounds, the morpholino-substituted analogue (No. 14) demonstrated significantly lower activity compared to the piperidino-substituted analogue (No. 13). The piperidino compound exhibited 20–25% of atropine sulfate’s mydriatic activity in mice, while the morpholino analogue was even less potent .

- Fluorophore Systems: A 4-(morpholino)-1,8-naphthalimide fluorophore showed a 20–25 nm blue shift in absorbance compared to dimethylamino-substituted analogues, indicating a weaker electron-donating effect from the morpholino group. This property impacts fluorescence-based applications requiring strong donor-acceptor interactions .

Table 1: Activity Comparison of Atropine Analogues

| Compound | Substituent | Mydriatic Activity (% of Atropine Sulfate) |

|---|---|---|

| No. 13 | Piperidino | 20–25% |

| No. 14 | Morpholino | <20% |

Backbone Modifications in Triazine Scaffolds

Simplified gedatolisib analogues (5a-f) modified the morpholino-1,3,5-triazine scaffold by replacing the oxygen atom in the morpholine ring with sulfur (5a), methylene (5b), or NH (5c). These substitutions altered cytotoxic activity against human tumor cell lines:

- Sulfur substitution (5a): Reduced PI3K pathway inhibition compared to the original morpholino scaffold.

- Methylene substitution (5b) : Improved metabolic stability but decreased cytotoxicity .

Table 2: Cytotoxic Activity of Gedatolisib Analogues

| Compound | Substitution | Cytotoxic Activity (IC₅₀, μM) | PI3K Inhibition (%) |

|---|---|---|---|

| 5a | S | 0.45 | 62 |

| 5b | CH₂ | 0.78 | 58 |

| 5c | NH | 1.12 | 51 |

Electronic and Pharmacokinetic Properties

- Electron Donor Capacity: Morpholino groups exhibit weaker electron-donating effects compared to dimethylamino substituents, impacting photophysical properties in sensor design .

- Stability vs.

Biological Activity

Morpholino oligonucleotides, specifically the guanine morpholino (MoG) subunit, are synthetic analogs of nucleic acids that have gained prominence in molecular biology and therapeutic applications. These compounds are designed to bind selectively to RNA, thereby modulating gene expression through mechanisms such as splice modification and translation inhibition. Their unique structure provides stability against nucleases and high specificity for target RNA sequences, making them valuable tools in gene therapy and research.

Morpholino oligos function primarily through steric blocking , which prevents the binding of proteins or other RNA molecules to their target sequences. This action can inhibit various processes, including:

- Translation Initiation : By binding to the 5' untranslated region (UTR) or the start codon of mRNA, Morpholinos can prevent ribosomal assembly.

- Splice Modification : Morpholinos can block splice donor or acceptor sites, altering the splicing pattern of pre-mRNA.

- RNA Stability : They can influence the stability of RNA transcripts by preventing interactions with regulatory proteins.

Stability and Specificity

Morpholinos are known for their high stability in biological systems. They resist degradation by nucleases, allowing them to maintain activity over extended periods. Research has demonstrated that Morpholinos can remain functional even after being released from degraded RNA targets, enabling them to bind new targets as they become available .

Table 1: Comparison of Morpholino Properties

| Property | Morpholino G Subunit | Other Antisense Oligonucleotides |

|---|---|---|

| Stability | High | Variable |

| Specificity | High | Moderate to High |

| Off-target Effects | Minimal | Higher |

| Mechanism | Steric Blocking | Degradation or Ribozyme Activation |

| Delivery Methods | Microinjection, Electroporation | Various (liposomes, viral vectors) |

Neurodegeneration Research

One significant study utilized a translation-blocking Morpholino against gamma-synuclein in sea lampreys to investigate neurodegeneration following spinal cord injury (SCI). The results indicated that the knockdown of synuclein improved neuronal survival and axonal regeneration, highlighting the potential for Morpholinos in studying neurodegenerative pathways .

Antiviral Applications

Morpholinos have also been explored for their antiviral properties . In studies targeting Ebola virus mRNA, peptide-conjugated Morpholinos demonstrated protective effects in animal models. The combination of Morpholinos with cell-penetrating peptides enhanced their cellular uptake and efficacy against viral infections .

Table 2: Summary of Case Studies

| Study Focus | Model Organism | Findings |

|---|---|---|

| Neurodegeneration | Sea Lamprey | Improved neuronal survival post-SCI |

| Antiviral Therapy | Mice | Protection against lethal Ebola infection |

Research Findings and Implications

Recent advancements in Morpholino technology have led to the development of various derivatives, including peptide-conjugated Morpholinos (PPMOs) that exhibit enhanced delivery capabilities. These modifications have expanded the potential applications of Morpholinos beyond basic research into therapeutic contexts, particularly in genetic disorders and infectious diseases.

Future Directions

Ongoing research aims to refine Morpholino design for improved specificity and delivery efficiency. Emerging techniques such as Vivo-Morpholinos , which link oligos to dendrimers for systemic delivery, show promise for clinical applications . Additionally, studies continue to explore the role of Morpholinos in gene regulation and potential therapeutic interventions across a range of diseases.

Q & A

Q. Why might a Morpholino fail to produce the expected G subunit knockdown, and how to troubleshoot?

- Methodological Answer :

- Cause 1 : Poor delivery efficiency. Solution : Optimize delivery method (e.g., increase electroporation voltage) or use a fluorescent tag to track uptake.

- Cause 2 : Target inaccessibility due to mRNA secondary structures. Solution : Redesign the Morpholino using mFold or similar tools to predict RNA folding .

Q. How to distinguish G subunit-specific phenotypes from non-specific developmental delays in zebrafish models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.